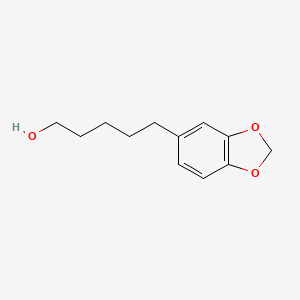

1,3-Benzodioxole-5-pentanol

Description

Properties

CAS No. |

58403-57-9 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-yl)pentan-1-ol |

InChI |

InChI=1S/C12H16O3/c13-7-3-1-2-4-10-5-6-11-12(8-10)15-9-14-11/h5-6,8,13H,1-4,7,9H2 |

InChI Key |

QMOSHVCKILKDCK-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituted Cathinones

N-Butyl Pentylone Hydrochloride

- Structure: 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone hydrochloride.

- CAS : 17763-10-8.

- Molecular Formula: C₁₆H₂₂ClNO₃.

- Key Features: Incorporates a butylamino substituent at the β-position of the ketone, enhancing polarity and enabling salt formation (hydrochloride). This modification increases water solubility compared to the non-aminated parent compound .

N-Ethylpentylone

- Structure: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-pentanone.

- CAS : 952016-47-6 (base), 17763-02-9 (hydrochloride).

- Molecular Formula: C₁₄H₁₈ClNO₃ (HCl salt).

- Key Features: The ethylamino group confers intermediate lipophilicity between the parent ketone and bulkier analogues like N-butyl pentylone. Regulatory documents highlight its classification as a controlled substance in some jurisdictions .

Functional Analogues: Aliphatic Alcohols

3-Methyl-1-pentanol

- Structure : A branched aliphatic alcohol (C₆H₁₄O).

- CAS : 589-35-3.

- Key Features: Lacks the benzodioxole ring but shares a pentanol backbone. Used industrially as a solvent or intermediate. Its simpler structure results in lower molecular weight (102.17 g/mol) and higher volatility compared to aromatic derivatives .

Physicochemical Contrasts

- Polarity: 1-(1,3-Benzodioxol-5-yl)pentan-1-one exhibits moderate polarity due to the ketone and ether oxygen atoms, while 3-methyl-1-pentanol is less polar but miscible in organic solvents.

- Stability : The benzodioxole ring enhances aromatic stability, whereas aliphatic alcohols are prone to oxidation.

Q & A

Basic: What are the recommended methods for synthesizing 1,3-Benzodioxole-5-pentanol with high purity?

Answer:

A common approach involves coupling reactions using benzodioxole precursors and pentanol derivatives under controlled conditions. For example, single-crystal X-ray diffraction (SC-XRD) has been employed to confirm the structural integrity of similar benzodioxole compounds during synthesis . Key steps include:

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

- Characterization : Use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify molecular identity and purity.

- Optimization : Adjusting reaction time and temperature to minimize byproducts, as demonstrated in benzodioxole derivative syntheses .

Basic: How can single-crystal X-ray diffraction confirm the molecular structure of 1,3-Benzodioxole-5-pentanol?

Answer:

SC-XRD provides atomic-level resolution of the compound’s crystal lattice. For instance, the structure of 1-(1,3-Benzodioxol-5-yl)pentan-1-one was determined with an R factor of 0.068 and mean C–C bond length of 0.005 Å , confirming stereochemical assignments . Methodological considerations:

- Crystallization : Slow evaporation of a saturated solution in ethanol or dichloromethane.

- Data collection : Monochromatic radiation (e.g., Mo-Kα) at 298 K.

- Refinement : Software suites like SHELX for modeling hydrogen bonding and torsional angles.

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data for 1,3-Benzodioxole-5-pentanol?

Answer:

Discrepancies often arise from solvent effects or unaccounted stereoelectronic factors. A systematic approach includes:

- Re-evaluating computational parameters : Adjusting basis sets (e.g., B3LYP/6-311++G**) to include dispersion corrections.

- Empirical validation : Conducting kinetic studies under varying conditions (e.g., pH, solvent polarity) to identify outliers .

- Cross-disciplinary analysis : Integrating crystallographic data (e.g., bond angles from SC-XRD) with density functional theory (DFT) models to refine reaction pathways .

Advanced: How can the anticancer activity of benzodioxole derivatives be evaluated in vitro?

Answer:

Standard protocols involve:

- Cell line selection : Testing against cervical (HeLa), colorectal (HCT-116), and liver (HepG2) cancer cells .

- Dose-response assays : Using MTT or resazurin-based viability tests to calculate IC₅₀ values.

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS quantification via DCFH-DA probes.

- Control experiments : Comparing with reference compounds (e.g., doxorubicin) and validating results with triplicate replicates.

Basic: What spectroscopic techniques are essential for characterizing functional groups in 1,3-Benzodioxole-5-pentanol?

Answer:

- ¹H/¹³C NMR : Identifies protons adjacent to the benzodioxole ring (δ 6.7–7.1 ppm) and pentanol chain (δ 1.2–1.6 ppm) .

- FT-IR : Confirms hydroxyl (3300–3500 cm⁻¹) and methylenedioxy (925–940 cm⁻¹) groups.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error).

Advanced: What challenges arise in optimizing large-scale synthesis while maintaining stereochemical integrity?

Answer:

- Byproduct formation : Scale-up reactions may favor dimerization or oxidation. Mitigation includes inert atmospheres (N₂/Ar) and low-temperature conditions.

- Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve yield but require rigorous post-synthesis filtration to avoid contamination .

- Process analytics : Implementing in-line FT-IR or HPLC to monitor reaction progress and adjust parameters dynamically.

Advanced: How can antioxidant mechanisms of benzodioxole derivatives be assessed using radical scavenging assays?

Answer:

-

DPPH assay : Measure reduction in absorbance at 517 nm after reaction with the compound. Calculate scavenging activity as:

\text{% Scavenging} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100 -

ABTS⁺ assay : Quantify decolorization at 734 nm, with Trolox as a standard.

-

Kinetic studies : Determine rate constants (k) for radical quenching to compare potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.